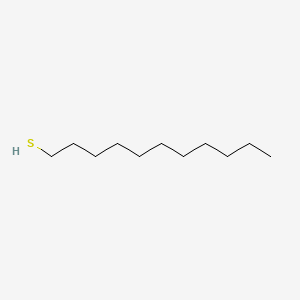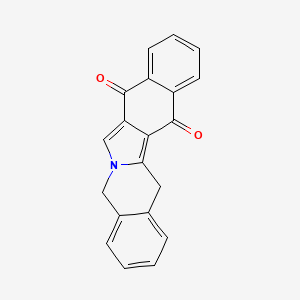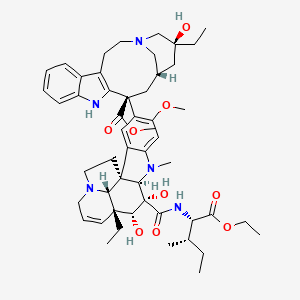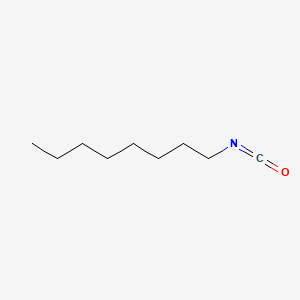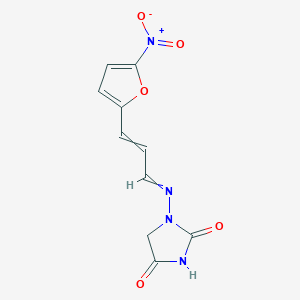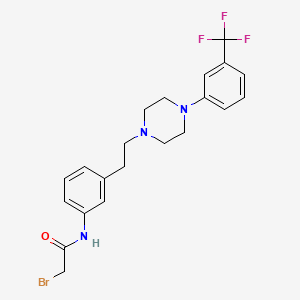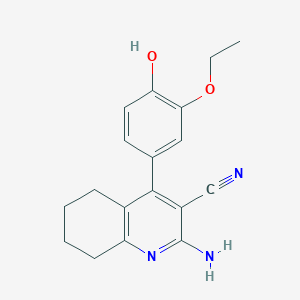
2-Amino-4-(3-ethoxy-4-hydroxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a member of quinomethanes.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including similar compounds to 2-Amino-4-(3-ethoxy-4-hydroxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile, have been studied for their potential as corrosion inhibitors. Singh, Srivastava, and Quraishi (2016) investigated the corrosion mitigation effect of such derivatives on mild steel in an acidic medium. They found that these compounds act as mixed-type inhibitors, with some showing high inhibition efficiencies of up to 98.09% (Singh, Srivastava, & Quraishi, 2016). Similarly, a computational study by Erdoğan et al. (2017) on the adsorption and corrosion inhibition properties of novel quinoline derivatives supported these findings, showing good agreement with experimental results (Erdoğan et al., 2017).
Optical and Electrical Properties
Zeyada, El-Nahass, and El-Shabaan (2016) examined the structural and optical properties of quinoline derivative thin films. They observed that these compounds in thin film form exhibit specific absorption parameters and electron transitions, which could be relevant for applications in photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activity
Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, which is structurally similar to the compound . They found that these compounds displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Rbaa et al., 2019).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have also been explored. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the use of these compounds in organic–inorganic photodiode fabrication, noting their potential in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
Product Name |
2-Amino-4-(3-ethoxy-4-hydroxy-phenyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-16-9-11(7-8-15(16)22)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9,22H,2-6H2,1H3,(H2,20,21) |
InChI Key |
LESHKYOXMGUUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



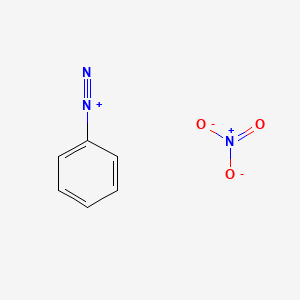
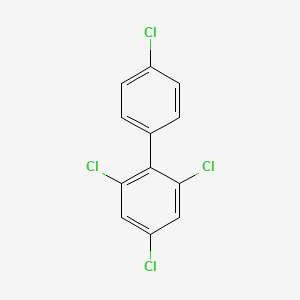
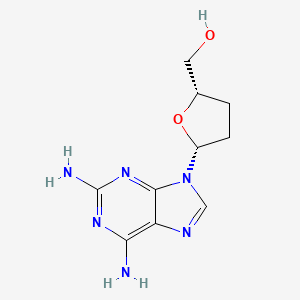
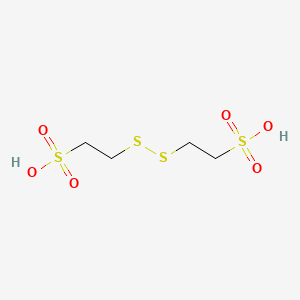
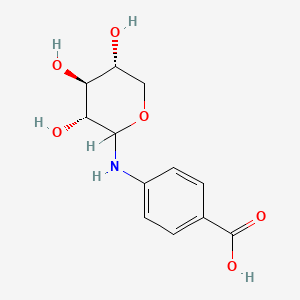
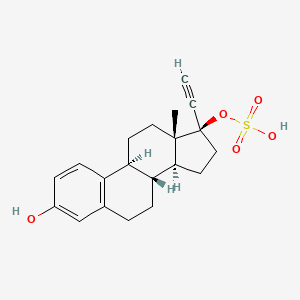
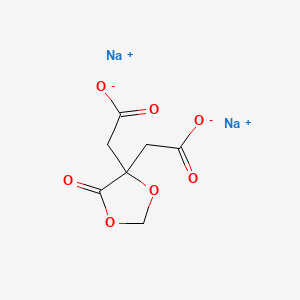
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
